2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one
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Overview
Description
2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O4 It is known for its unique structural features, including two methoxy groups and a methoxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one typically involves the reaction of 2-methoxybenzaldehyde with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy groups and the ethanone moiety play crucial roles in its reactivity. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved depend on the specific reactions and conditions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-2-phenylacetophenone: Similar in structure but with a phenyl group instead of a methoxyphenyl group.
2,2-Dimethoxy-1,2-diphenylethanone: Contains two phenyl groups attached to the ethanone backbone.
Uniqueness
2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one is unique due to the presence of the methoxyphenyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
646472-77-7 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,2-dimethoxy-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-13-9-7-5-4-6-8(9)10(12)11(14-2)15-3/h4-7,11H,1-3H3 |
InChI Key |
OSWHOVUJFCMUNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(OC)OC |
Origin of Product |
United States |
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